molecular formula C25H43N3O5 B613615 Dicyclohexylamine 2-acetamido-6-((tert-butoxycarbonyl)amino)hex-4-ynoate CAS No. 90102-79-7

Dicyclohexylamine 2-acetamido-6-((tert-butoxycarbonyl)amino)hex-4-ynoate

Cat. No. B613615
CAS RN: 90102-79-7
M. Wt: 465.63
InChI Key: LPTMHHUXZJYCMC-UHFFFAOYSA-N
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Description

“Dicyclohexylamine 2-acetamido-6-((tert-butoxycarbonyl)amino)hex-4-ynoate” is a chemical compound with the molecular formula C25H43N3O5 . It has a molecular weight of 465.6 g/mol . The compound is also known by other names such as DL-2-ACETAMIDO-6-(BOC-AMINO)-4-HEXYNOIC ACID DCHA .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C13H20N2O5.C12H23N/c1-9(16)15-10(11(17)18)7-5-6-8-14-12(19)20-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10H,7-8H2,1-4H3,(H,14,19)(H,15,16)(H,17,18);11-13H,1-10H2 . The Canonical SMILES is CC(=O)NC(CC#CCNC(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 465.6 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

1. Synthesis of Ketamine Derivatives

Dicyclohexylamine 2-acetamido-6-((tert-butoxycarbonyl)amino)hex-4-ynoate has been used in the synthesis of new derivatives of Ketamine through Mannich reactions. These derivatives have potential therapeutic applications and can contribute to drug design and development in clinical therapeutics (Masaud et al., 2022).

2. Crystal Structure Analysis

The crystal structure of a compound containing dicyclohexylamine 2-acetamido-6-((tert-butoxycarbonyl)amino)hex-4-ynoate has been studied, providing insights into the molecular structure and bonding. This research is crucial for understanding the chemical properties and potential applications of such compounds (Bryndal & Lis, 2007).

3. Development of Nα,Nim-di-tert-alkoxycarbonyl Derivatives

This compound has been utilized in the acylation of histidine to produce Nα,Nim-di-tert-alkoxycarbonyl derivatives. These derivatives are important for biochemical studies and pharmaceutical applications (Pozdnev, 1980).

4. Isolation and Characterization of Aldonic Acids

Dicyclohexylamine 2-acetamido-6-((tert-butoxycarbonyl)amino)hex-4-ynoate has been used in the preparation of dicyclohexylammonium salts of aldonic acids. This method is significant for the isolation and characterization of these biochemical compounds, contributing to analytical chemistry and biochemistry research (Zissis et al., 1973).

properties

IUPAC Name

2-acetamido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5.C12H23N/c1-9(16)15-10(11(17)18)7-5-6-8-14-12(19)20-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10H,7-8H2,1-4H3,(H,14,19)(H,15,16)(H,17,18);11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTMHHUXZJYCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC#CCNC(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857066
Record name 2-Acetamido-6-[(tert-butoxycarbonyl)amino]hex-4-ynoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexylamine 2-acetamido-6-((tert-butoxycarbonyl)amino)hex-4-ynoate

CAS RN

90102-79-7
Record name 2-Acetamido-6-[(tert-butoxycarbonyl)amino]hex-4-ynoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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